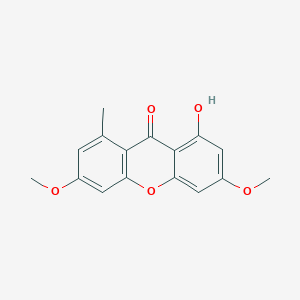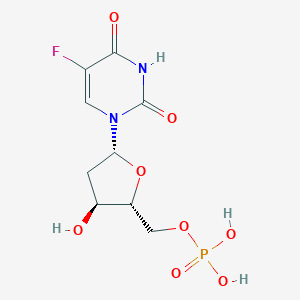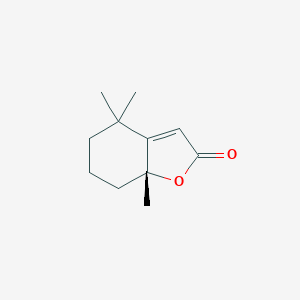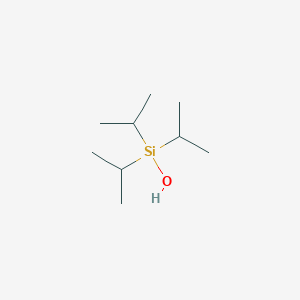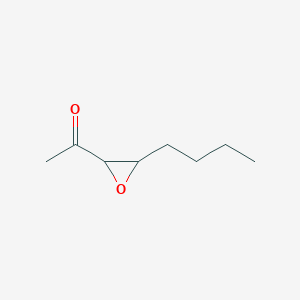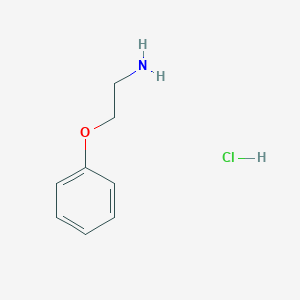
2-Phenoxyethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethanamine hydrochloride is an organic compound with the molecular formula C8H11NO•HCl. It is a derivative of 2-phenoxyethanamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxyethanamine hydrochloride typically involves the following steps:
Starting Material: Ethanolamine is chlorinated to produce 2-chloroethylamine.
Condensation Reaction: The 2-chloroethylamine is then condensed with phenol to form 2-phenoxyethanamine.
Formation of Hydrochloride Salt: The resulting 2-phenoxyethanamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Phenoxyethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxyethanamines
科学研究应用
2-Phenoxyethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-phenoxyethanamine hydrochloride involves its interaction with various molecular targets:
相似化合物的比较
2-Phenylethylamine: Shares a similar structure but lacks the phenoxy group.
2-Phenoxyethylamine: The base form of 2-phenoxyethanamine hydrochloride.
Nefazodone: A related compound used as an antidepressant, which also interacts with serotonin receptors.
Uniqueness: this compound is unique due to its specific structural features, such as the phenoxy group and the hydrochloride salt form, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-phenoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJNPPXLUJHLCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17959-64-7 |
Source


|
| Record name | (2-aminoethoxy)benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of the new synthetic routes for 2-phenoxyethanamine hydrochloride presented in the research?
A1: The research article "" explores two improved synthetic routes for this compound. Firstly, using 2-chloroethylamine (synthesized from ethanolamine) and phenol results in a total yield of 75% []. Secondly, modifying the reaction conditions for the existing method with phenol and cyclohexylamine increases the yield from 46.5% to 57% []. Both approaches offer significant advantages in terms of yield, making them potentially more suitable for industrial production compared to previous methods.
Q2: Are there any details regarding the analytical methods used to characterize the synthesized this compound?
A2: While the article emphasizes the improved synthetic routes and their respective yields, it does not provide specific details about the analytical methods used for characterizing the final product []. Further research and publications may offer more information on the characterization techniques employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
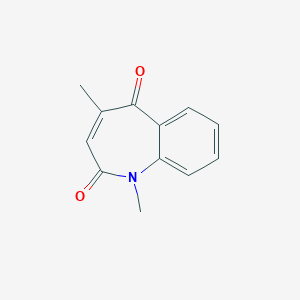
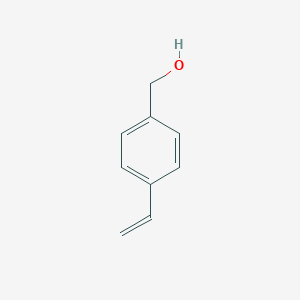
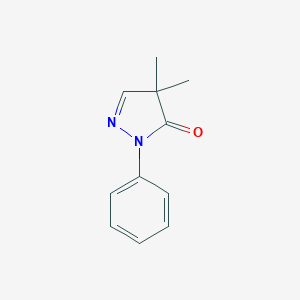


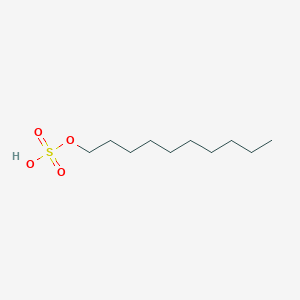

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
